Comprehensive Technical Guide on (4-Bromoisoquinolin-6-yl)methanol: Structural Chemistry, Physicochemical Profiling, and Applications in Drug Discovery
Comprehensive Technical Guide on (4-Bromoisoquinolin-6-yl)methanol: Structural Chemistry, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
(4-Bromoisoquinolin-6-yl)methanol (CAS: 2013583-59-8) is a highly functionalized, bicyclic heteroaromatic building block that has garnered significant attention in medicinal chemistry and fragment-based drug discovery (FBDD). Featuring an electron-deficient isoquinoline core, a selectively reactive C4-bromide, and a versatile C6-hydroxymethyl group, this compound serves as a critical intermediate for synthesizing complex pharmacophores. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in cross-coupling reactions, and validated experimental protocols for its application in drug development.
Structural Chemistry & Physicochemical Profiling
The molecular architecture of (4-Bromoisoquinolin-6-yl)methanol dictates its chemical behavior and biological utility. The isoquinoline scaffold provides a rigid, planar system capable of participating in π−π stacking interactions, while the N2 nitrogen acts as a potent hydrogen bond acceptor—a common motif for interacting with the hinge region of kinases.
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C4-Bromine: Positioned on the electron-deficient pyridine-like ring, the C4-bromide is highly activated for oxidative addition by palladium(0) species. This makes it an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
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C6-Hydroxymethyl: The primary alcohol at the C6 position is sterically accessible and electronically decoupled from the core aromatic system. It provides a nucleophilic handle for etherification, esterification, or mild oxidation to an aldehyde, enabling divergent synthesis.
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | (4-Bromoisoquinolin-6-yl)methanol |
| CAS Number | 2013583-59-8 |
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| SMILES | BrC1=CN=CC2=C1C=C(C=C2)CO |
| Standard Purity | ≥ 95% (HPLC/NMR) |
| Physical State | Solid (Powder) |
(Data sourced from authoritative chemical databases[1],[2])
Mechanistic Role in Drug Discovery
In the context of FBDD, the orthogonal reactivity of the C4 and C6 positions allows for the rapid generation of structure-activity relationship (SAR) libraries.
Causality of Reactivity: The nitrogen atom in the isoquinoline ring withdraws electron density via inductive and resonance effects, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. This electronic depletion makes the C-Br bond at the C4 position particularly susceptible to insertion by low-valent transition metals. Conversely, the C6-hydroxymethyl group remains unreactive under standard cross-coupling conditions (provided strong bases that might deprotonate the alcohol are carefully managed), allowing for chemoselective functionalization.
Divergent synthetic functionalization pathways of (4-Bromoisoquinolin-6-yl)methanol.
Synthetic Methodologies & Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Each step includes mechanistic rationale to explain the causality behind the experimental choices.
Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C4
Rationale: The C4-bromide undergoes oxidative addition with Pd(0). The use of Pd(dppf)Cl₂ provides a bidentate ligand (dppf) with a large bite angle that stabilizes the palladium intermediate and accelerates reductive elimination, minimizing protodebromination side reactions[3]. A mild base (K₂CO₃) in a biphasic solvent system (1,4-Dioxane/H₂O) facilitates transmetalation by forming a reactive boronate complex while preserving the integrity of the C6-hydroxymethyl group.
Step-by-Step Methodology:
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Reagent Assembly: In an oven-dried Schlenk flask, combine (4-Bromoisoquinolin-6-yl)methanol (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).
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Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).
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Degassing (Critical Step): Purge the suspension with Argon or N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst and homocoupling of the boronic acid.
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Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) under a positive stream of inert gas.
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Reaction Execution: Seal the flask and heat the mixture to 90°C in a pre-heated oil bath for 12 hours. Monitor the reaction via TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with distilled water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous Na₂SO₄.
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Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the C4-arylated product.
Step-by-step experimental workflow for C4 Suzuki-Miyaura cross-coupling.
Protocol B: Oxidation of C6-Hydroxymethyl to Aldehyde
Rationale: For applications requiring a C6-electrophile (e.g., reductive amination), the primary alcohol must be oxidized. Dess-Martin Periodinane (DMP) is chosen over Jones reagent to prevent over-oxidation to the carboxylic acid and to avoid harsh acidic conditions that could protonate the isoquinoline nitrogen, which might precipitate the starting material[4].
Step-by-Step Methodology:
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Preparation: Dissolve (4-Bromoisoquinolin-6-yl)methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert atmosphere.
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Reagent Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.1 equiv) portion-wise.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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Quenching: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct.
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Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate to yield 4-bromoisoquinoline-6-carbaldehyde.
Analytical Validation (E-E-A-T)
To establish a self-validating system, analytical verification of (4-Bromoisoquinolin-6-yl)methanol must confirm both structural integrity and purity.
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Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should reveal an isotopic doublet at m/z 238.0 and 240.0 [M+H]⁺ in a 1:1 ratio, characteristic of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.
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Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆ or CDCl₃, the isoquinoline core presents distinct signals. The C1 proton, located between the nitrogen and the fused benzene ring, is highly deshielded and typically appears as a singlet downfield (>9.0 ppm). The C3 proton adjacent to the nitrogen and bromine also appears significantly downfield (~8.5-8.8 ppm). The C6-hydroxymethyl group will present as a doublet (or singlet if exchange occurs) around 4.7-4.9 ppm, integrating to 2 protons, with the hydroxyl proton appearing as a broad singlet or triplet.
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High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA or Formic Acid). A single sharp peak at the expected retention time validates the ≥ 95% purity standard required for biological screening[1].
References
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Title: (4-Bromoisoquinolin-6-YL)methanol CAS 2013583-59-8 | Source: Chemsrc | URL: [Link]
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Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: Yoneda Labs | URL: [Link]
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Title: Dess-Martin periodinane - Organic Syntheses Procedure | Source: Organic Syntheses | URL: [Link]
